molecular formula C14H16O2 B14674644 (2S,3S)-3-benzoyl-2-methylcyclohexan-1-one CAS No. 32789-43-8

(2S,3S)-3-benzoyl-2-methylcyclohexan-1-one

Cat. No.: B14674644
CAS No.: 32789-43-8
M. Wt: 216.27 g/mol
InChI Key: PYXGOVOMORBCJR-JQWIXIFHSA-N
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Description

(2S,3S)-3-benzoyl-2-methylcyclohexan-1-one is a chiral compound with significant importance in organic chemistry. It is characterized by its unique structure, which includes a benzoyl group attached to a cyclohexanone ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-benzoyl-2-methylcyclohexan-1-one typically involves the asymmetric reduction of a precursor compound. One common method involves the use of carbonyl reductase from Lactobacillus fermentum to catalyze the reduction of a 2-chloro-β-ketoester, resulting in the desired chiral product . The reaction conditions often include the use of glucose dehydrogenase as a cofactor and a hydrogen donor to facilitate the reduction process.

Industrial Production Methods

Industrial production of this compound may involve similar enzymatic reduction methods, scaled up for larger batch sizes. The use of engineered bacteria containing the necessary enzymes can enhance the efficiency and yield of the production process, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-3-benzoyl-2-methylcyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Further reduction can lead to the formation of alcohols or other reduced derivatives.

    Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

(2S,3S)-3-benzoyl-2-methylcyclohexan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and the development of biocatalysts.

    Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those requiring chiral purity.

    Industry: The compound is utilized in the production of fine chemicals and specialty materials, where its unique structure imparts desirable properties.

Mechanism of Action

The mechanism of action of (2S,3S)-3-benzoyl-2-methylcyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes, facilitating or inhibiting biochemical reactions. The pathways involved may include enzymatic reduction or oxidation, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R)-3-benzoyl-2-methylcyclohexan-1-one: The enantiomer of the compound, with similar chemical properties but different biological activities.

    2-methylcyclohexanone: A structurally related compound lacking the benzoyl group, used in different synthetic applications.

    3-benzoylcyclohexanone: Another related compound with a similar structure but without the methyl group.

Uniqueness

(2S,3S)-3-benzoyl-2-methylcyclohexan-1-one is unique due to its specific chiral configuration, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to act as a chiral building block makes it valuable in asymmetric synthesis and pharmaceutical applications.

Properties

CAS No.

32789-43-8

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

(2S,3S)-3-benzoyl-2-methylcyclohexan-1-one

InChI

InChI=1S/C14H16O2/c1-10-12(8-5-9-13(10)15)14(16)11-6-3-2-4-7-11/h2-4,6-7,10,12H,5,8-9H2,1H3/t10-,12-/m0/s1

InChI Key

PYXGOVOMORBCJR-JQWIXIFHSA-N

Isomeric SMILES

C[C@H]1[C@H](CCCC1=O)C(=O)C2=CC=CC=C2

Canonical SMILES

CC1C(CCCC1=O)C(=O)C2=CC=CC=C2

Origin of Product

United States

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